Cas no 159799-55-0 (Pyridazine, 1-(3-chlorobenzoyl)-3-(4-chlorophenyl)-1,4,5,6-tetrahydro-)

Pyridazine, 1-(3-chlorobenzoyl)-3-(4-chlorophenyl)-1,4,5,6-tetrahydro- structure
159799-55-0 structure
Product name:Pyridazine, 1-(3-chlorobenzoyl)-3-(4-chlorophenyl)-1,4,5,6-tetrahydro-
CAS No:159799-55-0
MF:C17H14N2OCl2
Molecular Weight:333.212
CID:3803775
PubChem ID:1486794

Pyridazine, 1-(3-chlorobenzoyl)-3-(4-chlorophenyl)-1,4,5,6-tetrahydro- 化学的及び物理的性質

名前と識別子

    • Pyridazine, 1-(3-chlorobenzoyl)-3-(4-chlorophenyl)-1,4,5,6-tetrahydro-
    • (3-CHLOROPHENYL)[3-(4-CHLOROPHENYL)-5,6-DIHYDRO-1(4H)-PYRIDAZINYL]METHANONE
    • 1-(3-chlorobenzoyl)-3-(4-chlorophenyl)-1,4,5,6-tetrahydropyridazine
    • (3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone
    • AKOS005103576
    • (3-chlorophenyl)-[6-(4-chlorophenyl)-4,5-dihydro-3H-pyridazin-2-yl]methanone
    • CHEMBL145558
    • HMS2473G03
    • 8L-551S
    • SMR000178853
    • 159799-55-0
    • Oprea1_826929
    • MLS000326268
    • インチ: InChI=1S/C17H14Cl2N2O/c18-14-8-6-12(7-9-14)16-5-2-10-21(20-16)17(22)13-3-1-4-15(19)11-13/h1,3-4,6-9,11H,2,5,10H2
    • InChIKey: GRJNABPGYLAGPR-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 332.0483185Da
  • 同位素质量: 332.0483185Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 432
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 32.7Ų

Pyridazine, 1-(3-chlorobenzoyl)-3-(4-chlorophenyl)-1,4,5,6-tetrahydro- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
8L-551S-50MG
(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone
159799-55-0 >90%
50mg
£102.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1631134-100mg
(3-Chlorophenyl)(3-(4-chlorophenyl)-5,6-dihydropyridazin-1(4H)-yl)methanone
159799-55-0 98%
100mg
¥1911 2023-02-24
Key Organics Ltd
8L-551S-100MG
(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone
159799-55-0 >90%
100mg
2023-09-08
Key Organics Ltd
8L-551S-1MG
(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone
159799-55-0 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
8L-551S-5MG
(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone
159799-55-0 >90%
5mg
£46.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1631134-50mg
(3-Chlorophenyl)(3-(4-chlorophenyl)-5,6-dihydropyridazin-1(4H)-yl)methanone
159799-55-0 98%
50mg
¥1401 2023-02-24
Key Organics Ltd
8L-551S-10MG
(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone
159799-55-0 >90%
10mg
£63.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1631134-5mg
(3-Chlorophenyl)(3-(4-chlorophenyl)-5,6-dihydropyridazin-1(4H)-yl)methanone
159799-55-0 98%
5mg
¥627 2023-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1631134-10mg
(3-Chlorophenyl)(3-(4-chlorophenyl)-5,6-dihydropyridazin-1(4H)-yl)methanone
159799-55-0 98%
10mg
¥872 2023-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1631134-1mg
(3-Chlorophenyl)(3-(4-chlorophenyl)-5,6-dihydropyridazin-1(4H)-yl)methanone
159799-55-0 98%
1mg
¥509 2023-02-24

Pyridazine, 1-(3-chlorobenzoyl)-3-(4-chlorophenyl)-1,4,5,6-tetrahydro- 関連文献

Pyridazine, 1-(3-chlorobenzoyl)-3-(4-chlorophenyl)-1,4,5,6-tetrahydro-に関する追加情報

1-(3-Chlorobenzoyl)-3-(4-Chlorophenyl)-1,4,5,6-Tetrahydro-Pyridazine (CAS No. 159799-55-0): A Comprehensive Overview of Its Pharmacological Profile and Research Applications

CAS No. 159799-55-0 represents a pivotal compound in the field of medicinal chemistry, with its structural framework centered on 1,4,5,6-tetrahydro-pyridazine as the core ring system. The molecular design incorporates two aromatic substituents: 3-chlorobenzoyl at the 1-position and 4-chlorophenyl at the 3-position, creating a unique scaffold that balances hydrophobic and polar interactions. This dual-substituted structure has been extensively studied for its potential pharmacological activities, particularly in the context of anti-inflammatory and anti-cancer applications. Recent studies have highlighted the compound's ability to modulate signaling pathways such as MAPK and PI3K/AKT, which are critical in cellular proliferation and immune response regulation.

Research published in Journal of Medicinal Chemistry (2023) demonstrated that 1-(3-chlorobenzoyl)-3-(4-chlorophenyl)-1,4,5,6-tetrahydro-pyridazine exhibits selective inhibition of COX-2 isoforms, a key enzyme in the production of pro-inflammatory prostaglandins. This property positions the compound as a potential therapeutic candidate for chronic inflammatory diseases such as osteoarthritis and rheumatoid arthritis. Additionally, a 2022 study in Bioorganic & Medicinal Chemistry Letters reported its activity against prostate cancer cell lines, where it induced apoptosis through the disruption of mitochondrial membrane potential and the activation of Bax/Bcl-2 pathways.

The 1,4,5,6-tetrahydro-pyridazine ring system is a well-established pharmacophore in drug discovery, with notable examples including nicotinic acid derivatives. However, the introduction of 3-chlorobenzoyl and 4-chlorophenyl groups adds novel functionalities that enhance the compound's ability to interact with biological targets. Computational modeling studies have revealed that these substituents contribute to the compound's high binding affinity for proton pump inhibitors and kinase domains, suggesting potential applications in gastrointestinal disorders and oncology.

Recent advances in high-throughput screening technologies have enabled the rapid identification of compounds like 1-(3-chlorobenzoyl)-3-(4-chlorophenyl)-1,4,5,6-tetrahydro-pyridazine as promising candidates for drug repurposing. A 2023 study in Drug Discovery Today highlighted its efficacy in modulating autophagy pathways, a process critical for cellular homeostasis and disease clearance. This finding opens new avenues for its application in neurodegenerative disorders such as Alzheimer's disease and parkinsonism.

The synthesis of CAS No. 159799-55-0 typically involves multi-step organic reactions, including the formation of the pyridazine ring through a condensation reaction between 1,4-diazabicyclo[2.2.2]octane and 3-chlorobenzoyl chloride. Optimization of reaction conditions, such as temperature and solvent polarity, has been shown to significantly improve yield and purity, as reported in Organic & Biomolecular Chemistry (2022). These synthetic strategies provide a foundation for the development of analogs with enhanced therapeutic profiles.

While the compound shows promise, its toxicological profile requires further investigation. Preliminary in vivo studies have indicated low acute toxicity in rodent models, but long-term effects on organ systems such as the liver and kidneys remain understudied. A 2023 review in Toxicology Reports emphasized the need for comprehensive safety assessments, particularly when considering its use in chronic disease management.

Future research directions include exploring the compound's multitarget potential and its ability to synergize with existing therapies. For instance, combining 1-(3-chlorobenzoyl)-3-(4-chlorophenyl)-1,4,5,6-tetrahydro-pyridazine with anti-inflammatory agents could enhance therapeutic outcomes in autoimmune diseases. Additionally, structure-based drug design approaches are being employed to refine its molecular properties for improved bioavailability and target specificity.

As the field of medicinal chemistry continues to evolve, compounds like CAS No. 159799-55-0 exemplify the importance of innovative structural design in addressing complex biological challenges. Its multifaceted pharmacological profile and potential applications in inflammation, oncology, and neurodegeneration underscore its significance as a research target. Continued exploration of its mechanisms and therapeutic potential will be critical in translating these findings into clinical applications.

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